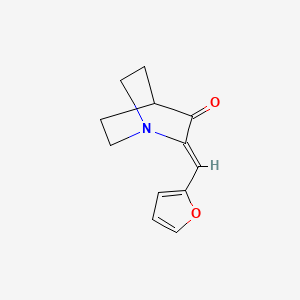

![molecular formula C19H23N3O4 B5569776 3-{1-[(5-甲氧基-1-甲基-1H-吲哚-2-基)羰基]-4-哌啶基}-1,3-恶唑烷-2-酮](/img/structure/B5569776.png)

3-{1-[(5-甲氧基-1-甲基-1H-吲哚-2-基)羰基]-4-哌啶基}-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" often involves multi-step chemical reactions, including the formation of oxazolidinone rings and the introduction of indole and piperidine derivatives. Techniques such as catalysis under reflux conditions, as demonstrated in the synthesis of complex heterocycles, provide a basis for constructing similar molecular architectures (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds akin to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" is characterized by X-ray diffraction and spectral analyses. These techniques help confirm the spatial arrangement of atoms within the molecule and the presence of specific functional groups, contributing to its chemical properties and reactivity (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" encompasses its ability to undergo conjugate additions, as well as reactions involving carbon dioxide and various amines. These reactions facilitate the formation of oxazolidinone derivatives and highlight the molecule's versatility in synthetic chemistry applications. Specific reactions include electrophilic substitution, nucleophilic addition, and ring-closure mechanisms leading to the formation of the oxazolidinone core and subsequent functionalization (Feroci et al., 2005).

科学研究应用

恶唑烷酮类抗菌剂

恶唑烷酮类,包括结构与3-{1-[(5-甲氧基-1-甲基-1H-吲哚-2-基)羰基]-4-哌啶基}-1,3-恶唑烷-2-酮相关的化合物,是一类新型抗菌剂,具有独特的细菌蛋白质合成抑制机制。研究表明,它们对多种临床上重要的人类病原体有效,包括耐甲氧西林和敏感的耐甲氧西林金黄色葡萄球菌、粪肠球菌和粪球菌以及肺炎链球菌等。这些药物对葡萄球菌和肠球菌显示出抑菌作用,对链球菌显示出杀菌作用,并且在测试菌株中没有证据表明会快速产生耐药性 (Zurenko et al., 1996)。

哌嗪基恶唑烷酮类药物的开发

对与该化学物质在结构上相关的哌嗪基恶唑烷酮类药物的研究产生了具有显著抗菌特性的化合物。已发现这些化合物对革兰氏阳性菌有效,包括耐甲氧西林金黄色葡萄球菌以及选定的厌氧菌。这些药物的开发突出了针对耐药菌株新疗法的潜力 (Tucker et al., 1998)。

合成和抗菌研究

进一步的合成工作导致了[N-甲基-3t-烷基-2r,6c-二芳基哌啶-4-亚甲基]-5'-甲硫代唑烷-4-酮的产生,显示出对各种细菌和真菌菌株的活性抗菌特性。这些发现为在对抗微生物疾病中具有潜在应用的新型抗菌剂开辟了道路 (Prakash et al., 2013)。

新型恶唑烷酮类的抗菌活性

已合成一系列5-(4-甲基-1,2,3-三唑)甲基恶唑烷酮,并测试了它们的抗菌活性。这些化合物对易感和耐药革兰氏阳性致病菌均表现出从强到中等的体外抗菌活性,表明它们作为新型抗菌剂的潜力 (Phillips et al., 2009)。

作用机制

未来方向

属性

IUPAC Name |

3-[1-(5-methoxy-1-methylindole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-20-16-4-3-15(25-2)11-13(16)12-17(20)18(23)21-7-5-14(6-8-21)22-9-10-26-19(22)24/h3-4,11-12,14H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWYCGJGDFDUQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC(CC3)N4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)